1-(3-phenoxypropyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-Phenoxypropyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C16H16N2O It is a derivative of benzimidazole, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Scientific Research Applications
1-(3-Phenoxypropyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Safety and Hazards
Future Directions
Imidazole and benzimidazole rings are key components to functional molecules that are used in a variety of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of targets, including enzymes and receptors, and play crucial roles in various biological processes .
Mode of Action
Imidazole derivatives are generally known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways, including those related to the synthesis of functional molecules .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenoxypropyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 3-phenoxypropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzimidazole attacks the carbon atom of the 3-phenoxypropyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxypropyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxypropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various derivatives with different functional groups.
Comparison with Similar Compounds
1-(3-Phenoxypropyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-Ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole: This compound has similar structural features but with an ethyl group at the 2-position, which may alter its biological activity and properties.
4-Methyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole: The presence of a methyl group at the 4-position can influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-(3-phenoxypropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-7-14(8-3-1)19-12-6-11-18-13-17-15-9-4-5-10-16(15)18/h1-5,7-10,13H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLNVHHXVVOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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